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Compound of Interest

Compound Name: 2-(4-Aminophenoxy)naphthalene

Cat. No.: B1306909 Get Quote

Despite a comprehensive search of available scientific literature, specific experimental 1H and

13C Nuclear Magnetic Resonance (NMR) data for 2-(4-Aminophenoxy)naphthalene could

not be located. This guide will, therefore, present predicted NMR data based on established

chemical shift principles and provide a detailed experimental protocol that would be suitable for

the acquisition of such data. This information is intended to guide researchers in the

spectroscopic analysis of this compound.

Predicted Spectroscopic Data
The chemical structure of 2-(4-Aminophenoxy)naphthalene consists of a naphthalene ring

system linked to an aminophenoxy group via an ether bond at the C-2 position of the

naphthalene core. The predicted NMR data takes into account the electronic effects of the

substituent groups on the chemical shifts of the protons and carbons in the molecule.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both

the naphthalene and phenoxy rings, as well as a characteristic signal for the amine protons.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-7.9 m 2H Naphthalene H-1, H-8

~7.4-7.5 m 2H Naphthalene H-4, H-5

~7.2-7.3 m 3H
Naphthalene H-3, H-6,

H-7

~6.9 d 2H Phenoxy H-2', H-6'

~6.7 d 2H Phenoxy H-3', H-5'

~3.5 br s 2H -NH₂

Predicted ¹³C NMR Data
The carbon NMR spectrum will exhibit signals for all 16 carbon atoms in the molecule. The

chemical shifts are influenced by the aromatic environment and the presence of the oxygen

and nitrogen atoms.
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Chemical Shift (δ, ppm) Assignment

~155 Naphthalene C-2

~148 Phenoxy C-1'

~142 Phenoxy C-4'

~134 Naphthalene C-8a

~130 Naphthalene C-4a

~129 Naphthalene C-1

~128 Naphthalene C-8

~127 Naphthalene C-5

~126 Naphthalene C-4

~125 Naphthalene C-6

~124 Naphthalene C-7

~121 Phenoxy C-2', C-6'

~118 Naphthalene C-3

~115 Phenoxy C-3', C-5'

~108 Naphthalene C-10 (predicted)

~107 Naphthalene C-9 (predicted)

Experimental Protocols
For the acquisition of high-quality 1H and 13C NMR spectra of 2-(4-
Aminophenoxy)naphthalene, the following experimental protocol is recommended.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1306909?utm_src=pdf-body
https://www.benchchem.com/product/b1306909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common

choices for aromatic compounds.

Sample Concentration: Prepare a solution with a concentration of approximately 5-10 mg of

the compound in 0.6-0.7 mL of the chosen deuterated solvent for ¹H NMR, and 20-50 mg for

¹³C NMR.

Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a

small plug of glass wool into a clean NMR tube to prevent shimming issues.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0.00 ppm).

Data Acquisition Parameters:

¹H NMR:

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

¹³C NMR:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the

spectrum to singlets for each carbon.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
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Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120

ppm.

Data Processing:

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of

protons.

Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of 2-(4-Aminophenoxy)naphthalene
with the atom numbering used for the predicted NMR assignments.

Caption: Chemical structure of 2-(4-Aminophenoxy)naphthalene with atom numbering.

To cite this document: BenchChem. [Spectroscopic Data for 2-(4-
Aminophenoxy)naphthalene: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1306909#1h-and-13c-nmr-data-for-2-4-
aminophenoxy-naphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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